Ethyl 5-bromo-2-cyano-3-formylbenzoate
Description
Ethyl 5-bromo-2-cyano-3-formylbenzoate is a multifunctional aromatic ester with a molecular formula $ C{11}H{8}BrNO_{3} $. Its structure features a benzoate core substituted with a bromine atom at position 5, a cyano group at position 2, and a formyl group at position 3, all esterified with an ethyl group. This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents (Br, CN, and CHO), which enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. Crystallographic studies using programs like SHELX have been critical in elucidating its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-8(12)3-7(6-14)10(9)5-13/h3-4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLVZYYUOAVSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C#N)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings:
Halogen Effects: The bromo substituent in the target compound balances reactivity and stability, making it preferable for Suzuki-Miyaura couplings compared to the less reactive chloro analog and the overly labile iodo derivative.
Electronic and Steric Influence: The cyano and formyl groups at positions 2 and 3 create a conjugated electron-deficient system, enhancing electrophilicity. This contrasts with the methyl-substituted analog, which shows reduced reactivity due to electron-donating effects.
Thermal Stability :
- Bromo and iodo derivatives have higher melting points (142–157°C) due to stronger halogen-based intermolecular interactions, whereas the methyl analog melts below 100°C.
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